2,3-dinor-11beta-Prostaglandin F2alpha

描述

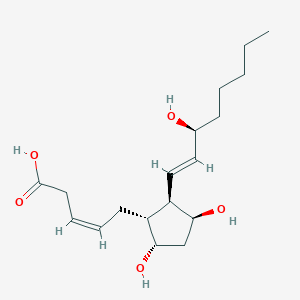

(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid is a complex organic compound characterized by multiple hydroxyl groups and a cyclopentyl ring. This compound is notable for its intricate stereochemistry, which includes several chiral centers, making it a subject of interest in stereochemical studies and synthetic organic chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid typically involves multiple steps, including the formation of the cyclopentyl ring and the introduction of hydroxyl groups. Key steps may include:

Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

Stereochemical Control: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include:

Batch Processing: Using large-scale reactors to carry out the synthesis in batches.

Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and yield.

化学反应分析

Degradation and Excretion

2,3-dinor-11β-PGF2α is a terminal metabolite with no further enzymatic modifications. Its stability in urine makes it preferable for clinical assays compared to unstable precursors like PGD2 . Degradation pathways include:

- Non-enzymatic hydrolysis : PGD2 derivatives are prone to hydrolysis in aqueous environments, forming J-ring metabolites .

- Renal clearance : Excreted unchanged in urine, with levels normalized to creatinine for clinical measurement .

Isomerization and Epimerization

The 11β-configuration distinguishes this metabolite from other prostaglandins:

- Epimerization : The 11β-hydroxy group arises from stereospecific reduction of PGD2 by prostaglandin-F synthase, ensuring structural specificity .

- Stability : The 11β-epimer is more stable than α-configurations, contributing to its utility as a biomarker .

Analytical Methods for Detection

Quantification relies on advanced mass spectrometry:

Pharmacological Modulation

Synthesis is influenced by COX inhibitors:

- Aspirin/NSAIDs : Reduce precursor availability by inhibiting COX-1/COX-2, decreasing urinary 2,3-dinor-11β-PGF2α levels. Discontinuation for 72 hours (NSAIDs) or 2 weeks (aspirin) is required prior to testing .

- Glucocorticoids : Indirectly suppress mast cell activation, lowering metabolite production .

Stability Under Physiological Conditions

科学研究应用

Clinical Diagnostics

Mast Cell Activation Disorders

2,3-Dinor-11β-PGF2α serves as a biomarker for diagnosing conditions associated with mast cell activation. It is particularly useful in screening for systemic mastocytosis (SM), a condition characterized by the accumulation of mast cells in tissues. Elevated levels of urinary 2,3-dinor-11β-PGF2α are indicative of SM and can be detected through random or 24-hour urine collections. The normal reference value for urinary 2,3-dinor-11β-PGF2α is typically less than 1802 pg/mg creatinine .

Diagnostic Testing

The sensitivity for detecting systemic mastocytosis increases significantly when urinary 2,3-dinor-11β-PGF2α is combined with other urinary markers such as leukotriene E4 and N-methylhistamine. Studies have shown that this combination can achieve a sensitivity of up to 90% for SM detection .

| Test Type | Sensitivity | Markers Used |

|---|---|---|

| Random Urine | 90% | 2,3-dinor-11β-PGF2α, Leukotriene E4, N-methylhistamine |

| 24-Hour Urine | 90% | Same as above |

Research Applications

Biomarker for Inflammation

Research has demonstrated that elevated levels of 2,3-dinor-11β-PGF2α can be associated with various inflammatory conditions. For instance, during episodes of anaphylaxis or aspirin-induced asthma, levels of this metabolite rise significantly but return to baseline shortly after the event . This characteristic makes it useful for monitoring acute inflammatory responses.

Understanding Mast Cell Behavior

In studies focused on understanding the behavior of mast cells in different pathological contexts, urinary measurements of 2,3-dinor-11β-PGF2α have been employed to assess mast cell activation levels. Elevated concentrations have been observed in patients with conditions like MCAS and other allergic responses .

Case Studies

Several case studies illustrate the utility of 2,3-dinor-11β-PGF2α in clinical settings:

-

Case Study 1: Systemic Mastocytosis Diagnosis

A patient suspected of having systemic mastocytosis presented with elevated urinary levels of 2,3-dinor-11β-PGF2α at 6525 pg/mg creatinine (normal <5205). The combination of this result with other markers confirmed the diagnosis . -

Case Study 2: Monitoring Anaphylaxis

In another instance, a patient experiencing anaphylaxis showed a significant spike in urinary 2,3-dinor-11β-PGF2α levels during the event. This finding was crucial for understanding the patient's response to treatment and the dynamics of mast cell degranulation during acute allergic reactions .

作用机制

The mechanism of action of (Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

相似化合物的比较

Similar Compounds

- 8-[(1R,2R)-3-oxo-2-{(Z)-pent-2-en-1-yl}cyclopentyl]octanoic acid

- Other Cyclopentyl Derivatives : Compounds with similar cyclopentyl structures and hydroxyl groups.

Uniqueness

(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties

生物活性

2,3-Dinor-11beta-Prostaglandin F2alpha (2,3 BPG) is a significant metabolite derived from the prostaglandin D2 (PGD2) pathway. It plays a crucial role in various biological processes, particularly in the context of mast cell activation and inflammation. This article explores the biological activity of 2,3 BPG, its implications in clinical diagnostics, and its relevance in various pathological conditions.

Chemical Structure and Metabolism

2,3 BPG is an arachidonic acid derivative and is primarily formed through the metabolism of PGD2. Upon mast cell activation, PGD2 is released and subsequently metabolized to 2,3 BPG. This compound is notable for its stability compared to its parent compound PGD2, which is rapidly metabolized in vivo. The metabolic pathway can be summarized as follows:

Biological Activity

The biological activity of 2,3 BPG is primarily linked to its role as a biomarker for mast cell activation disorders. Elevated levels of 2,3 BPG are observed in conditions such as systemic mastocytosis (SM) and mast cell activation syndrome (MCAS).

Role in Mast Cell Activation

- Mast Cell Disorders : Elevated urinary levels of 2,3 BPG are utilized as a screening tool for systemic mastocytosis. When combined with other markers such as urinary leukotriene E4 and N-methylhistamine, the sensitivity for detecting SM can reach up to 90% .

- Clinical Case Studies : A case study reported a patient with recurrent idiopathic anaphylaxis who exhibited significantly elevated levels of urinary 2,3 BPG alongside other mast cell mediators .

Diagnostic Utility

The measurement of 2,3 BPG in urine serves as an important diagnostic tool:

- Screening for Systemic Mastocytosis : The presence of elevated 2,3 BPG levels aids in diagnosing systemic mastocytosis and differentiating it from other conditions that may present with similar symptoms .

- Non-specific Elevation : It is important to note that elevated levels are not exclusive to systemic mast cell disease; they may also be found in patients with angioedema or other inflammatory conditions .

| Condition | Urinary 2,3 BPG Levels | Comments |

|---|---|---|

| Systemic Mastocytosis | Elevated | High sensitivity when combined with other markers |

| Angioedema | Potentially elevated | Non-specific elevation |

| Myeloproliferative Diseases | Possible elevation | Requires differential diagnosis |

The biological effects of 2,3 BPG are mediated through its interaction with specific receptors:

Research Findings

Recent studies have highlighted the importance of prostaglandins like 11β-PGF2α and their metabolites in various physiological and pathological contexts:

- Inflammation and Cancer : Prostaglandins are implicated in cancer progression; for instance, elevated levels correlate with poor outcomes in breast cancer due to their role in promoting tumor growth via FP receptor signaling .

- Muscle Growth : Prostaglandins have also been noted for their role in muscle cell growth, suggesting potential therapeutic avenues for muscle-wasting diseases .

属性

IUPAC Name |

(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14+,15+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKLJIUIJUVJNR-KSJYGFEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。